molecular formula C18H32O16 B1630399 Dextrin CAS No. 9004-53-9

Dextrin

Cat. No.: B1630399
CAS No.: 9004-53-9
M. Wt: 504.4 g/mol
InChI Key: FYGDTMLNYKFZSV-MRCIVHHJSA-N
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Mechanism of Action

Target of Action

Dextrin, a group of low-molecular-weight carbohydrates produced by the hydrolysis of starch , primarily targets the gastrointestinal microbiota . It acts as a prebiotic, promoting the growth and proliferation of beneficial bacteria that reside in the large intestine . The primary targets include bacteria such as Lactobacillus and Bifidobacterium , which play a crucial role in maintaining gut health.

Mode of Action

This compound interacts with its targets by serving as a source of carbon for the growth of intestinal bacteria . It enhances the viability of probiotic strains of Lactobacillus and Bifidobacterium spp. and decreases the growth of other intestinal strains . In preclinical studies, the mechanism of action is thought to be related to the blockage of the uptake of tissue plasminogen activator by mannose-binding receptors, enhancing endogenous fibrinolysis .

Biochemical Pathways

This compound affects several biochemical pathways. It acts as a prebiotic, altering the gut microbiota and promoting the production of short-chain fatty acids (SCFAs) . SCFAs are metabolic end products of anaerobic fermentation and play a crucial role in maintaining gut health. This compound also influences the insulin signaling pathway and the fatty acid β oxidation pathway .

Pharmacokinetics (ADME Properties)

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are complex and can vary based on the specific type of this compound and the individual’s physiology . This compound is generally well-absorbed and distributed throughout the body. It is metabolized by various enzymes and excreted through the kidneys . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the gut microbiota. This compound promotes the growth of beneficial bacteria, leading to an increase in the production of SCFAs . These SCFAs have numerous beneficial effects, including promoting gastrointestinal barrier integrity, lowering inflammation, and increasing resistance to pathogen invasion . Furthermore, this compound conjugation has been shown to alter the mechanism of cell death by colistin, from necrosis to caspase 3/7-dependent apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut environment, including the pH and the presence of other bacteria, can affect the action of this compound . Additionally, habitual fiber intake can influence the effects of this compound. Individuals with lower fiber intake may see more significant effects from this compound supplementation .

Comparison with Similar Compounds

Dextrins are often compared with other polysaccharides like cyclodextrins and maltodextrins:

    Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic cavity that can encapsulate other molecules. .

    Maltodextrins: These are short-chain starch sugars used as food additives.

Dextrins are unique in their ability to form gels and bind water, making them particularly useful as thickeners and stabilizers in various applications .

Properties

IUPAC Name

(3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17?,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-MRCIVHHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow powder; [Sigma-Aldrich MSDS], Solid
Record name Dextrin
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Record name Dextrin
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CAS No.

9004-53-9
Record name Dextrin
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Record name Dextrin
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Record name Dextrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006857
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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